molecular formula C13H13N3OS B3017364 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207011-34-4

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B3017364
CAS RN: 1207011-34-4
M. Wt: 259.33
InChI Key: RTUVJWSVWAATBH-UHFFFAOYSA-N
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Description

The compound "2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile" is a chemical entity that appears to be related to various heterocyclic compounds with potential biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related compounds, which can be useful in understanding the chemistry of such molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the use of acetonitrile as a key starting material. For instance, in the synthesis of 3-Benzyl-5-imino-4-thioxo-2-imidazolidinones, acetonitrile is electrolyzed to produce cyanomethyl anion, which is then reacted with benzylamines, carbon disulfide (CS2), and isocyanates under low temperature conditions . This method highlights the versatility of acetonitrile in generating reactive intermediates for the construction of complex heterocycles.

Molecular Structure Analysis

While the molecular structure of "2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile" is not directly analyzed in the provided papers, the structure of related compounds, such as (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives, suggests that the presence of acetonitrile groups can influence the overall molecular conformation and reactivity . The heterocyclic and acetonitrile components are likely to contribute to the molecule's potential interactions with biological targets.

Chemical Reactions Analysis

The papers describe various chemical reactions involving acetonitrile derivatives. For example, (diethoxyphosphoryl)acetonitrile oxide undergoes regioselective cycloaddition with olefins to form isoxazolines, which can be further manipulated through deprotonation, condensation, alkylation, and oxidation reactions . These transformations demonstrate the reactivity of acetonitrile derivatives and their utility in synthesizing diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile" can be inferred from the properties of similar compounds. For instance, the glycosidase inhibitory activity of (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives indicates that such molecules can interact with enzymes and may have potential as therapeutic agents for conditions like type II diabetes . The electrochemical synthesis approach also suggests that the compound may have certain electrochemical properties that could be explored for various applications .

Scientific Research Applications

Inhibitory Effects in Gastric Secretion

Research by Ene, Khan-Daneshmend, and Roberts (1982) on a related compound, SCH 28080, which includes a similar imidazole structure, demonstrated its potential in inhibiting gastric acid secretion, suggesting possible applications in anti-ulcer therapy (Ene, Khan-Daneshmend, & Roberts, 1982).

Synthesis and Pharmacological Potential

Sameluk and Kaplaushenko (2015) discussed the synthesis of acetonitrilothio-1,2,4-triazoles and their derivatives, noting their potential in displaying antitumor, antiinflammatory, and antioxidant pharmacological activities (Sameluk & Kaplaushenko, 2015).

Photochemistry and Application Potential

Alawode, Robinson, and Rayat (2011) studied the photochemistry of related compounds, emphasizing their clean photodecomposition and potential applications in industrial, agricultural, and medicinal fields (Alawode, Robinson, & Rayat, 2011).

Photostability in Pharmaceutical Applications

Hanamori, Mizuno, Akimoto, and Nakagawa (1992) investigated the photostability of KBT-3022, a compound with a similar methoxyphenyl structure, in aqueous acetonitrile solutions. Their findings are relevant for understanding the stability of such compounds under various light exposures, crucial for pharmaceutical applications (Hanamori et al., 1992).

Synthesis of Heteroarylphosphonates

Drescher, Öhler, and Zbiral (1991) described a method for synthesizing dialkyl heteroaryl methylphosphonates and alkylthio(heteroaryl)methylphosphonates, indicating the versatility of compounds with similar structures in synthesizing various derivatives for potential use in medicinal chemistry (Drescher, Öhler, & Zbiral, 1991).

Future Directions

The future directions for this compound would depend on its intended applications. If it shows promising properties, it could be further studied for potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-16-12(9-15-13(16)18-8-7-14)10-3-5-11(17-2)6-4-10/h3-6,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUVJWSVWAATBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC#N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile

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